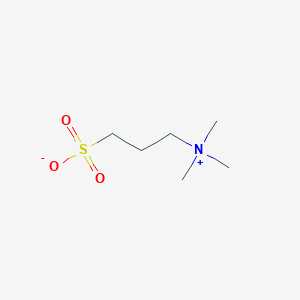
2-Fluoro-3-hydroxybenzaldehyde
説明
2-Fluoro-3-hydroxybenzaldehyde is a chemical compound that is part of the fluorobenzaldehydes family, which are intermediates in the synthesis of various pharmaceuticals, pesticides, fragrances, dyes, and other fine chemicals. The presence of the fluorine atom and the hydroxyl group in the molecule can significantly affect its reactivity and physical properties, making it a valuable compound in organic synthesis.
Synthesis Analysis
The synthesis of fluorobenzaldehydes can be achieved through several methods, including the oxidation of fluorotoluenes, chlorination hydrolysis of fluorotoluenes, oxidation of fluorobenzyl alcohol, reduction of esters or carboxylic acids, aldehydation of fluorobenzene, and fluorination methods . A practical synthesis of indazoles, which are heterocyclic compounds with potential pharmacological activities, has been developed using o-fluorobenzaldehydes and their O-methyloximes with hydrazine . This method effectively eliminates competitive side reactions and provides a new route to synthesize indazole derivatives.
Molecular Structure Analysis
The molecular structure of 2-fluorobenzaldehyde has been studied using Fourier transform microwave (FTMW) spectroscopy, revealing two planar rotamers corresponding to the O-cis and O-trans conformations . The ground state effective structures and mass dependence structures were derived and compared favorably with ab initio estimates. The study also explored the bond length alternation in the benzene ring and concluded that intramolecular hydrogen bonding does not stabilize the O-trans conformer .
Chemical Reactions Analysis
Fluorobenzaldehydes participate in various chemical reactions due to their aldehyde functional group and the electron-withdrawing effect of the fluorine atom. For instance, 2-fluorobenzaldehyde can react with hydroxylamine to form oximes, which can be further transformed into indazoles . The reactivity of fluorobenzaldehydes can also be harnessed to synthesize complex molecules like rhenium(I) complexes, where the aldehyde group participates in the formation of hydrazone ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzaldehydes are influenced by the substituents on the benzene ring. The crystal structure, vibrational spectra, and DFT simulations of 2-fluoro-4-bromobenzaldehyde, a related compound, have been investigated, showing that it crystallizes in an orthorhombic space group with the O-trans conformation . The study also compared the halogen effect on the molecular structure and found that the O-trans conformation is generally preferred . The photophysical properties of 2-hydroxybenzaldehyde derivatives have been characterized, revealing interesting luminescence properties and the effect of metal coordination on these properties .
科学的研究の応用
Anticancer Activity
2-Fluoro-3-hydroxybenzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatins, which are known for their anticancer properties. The fluoro combretastatins synthesized using this compound retain the potent cell growth inhibitory properties of combretastatin A-4, suggesting its potential use in developing new anticancer agents (Lawrence et al., 2003).
Chemosensor Development
Research has been conducted on the development of chemosensors using derivatives of 2-Fluoro-3-hydroxybenzaldehyde. For instance, a chemosensor for the detection of copper ions has been developed using this compound, demonstrating its utility in environmental monitoring and analytical chemistry (Gao et al., 2014).
Synthesis of Various Compounds
The compound has been used in the synthesis of various fluorinated benzaldehydes. For example, its derivative, 3-fluoro-4-methoxybenzaldehyde, has been synthesized and characterized, showcasing the versatility of 2-Fluoro-3-hydroxybenzaldehyde in organic synthesis and chemical engineering (Bao-jie, 2006).
Antiproliferative Activity
Compounds synthesized from 2-Fluoro-3-hydroxybenzaldehyde have been studied for their antiproliferative activity against cancer cell lines, contributing to the field of medicinal chemistry and cancer therapy (Kasumov et al., 2016).
Synthesis of Fluorobenzaldehyde
Quantum Chemical Studies
Quantum chemical studies have been conducted on salicylaldehyde derivatives, including those related to 2-Fluoro-3-hydroxybenzaldehyde, offering insights into their molecular structure and spectroscopic properties. These studies are significant for understanding the chemical behavior and potential applications of these compounds (Mary & James, 2020).
Antiviral Activity
Derivatives of 2-Fluoro-3-hydroxybenzaldehyde have been synthesized and evaluated for their antiviral activity against influenza, contributing to the development of new antiviral agents (Ilyina et al., 2020).
Synthesis of Polyazomethines
2-Fluoro-3-hydroxybenzaldehyde has been used in the synthesis of bis-aldehyde monomers, leading to the creation of electrically conductive pristine polyazomethines, showing its relevance in materials science and electrical engineering (Hafeez et al., 2019).
Safety And Hazards
Safety data sheets indicate that 2-Fluoro-3-hydroxybenzaldehyde may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
2-fluoro-3-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPNLGYUKQTWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343154 | |
| Record name | 2-Fluoro-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-hydroxybenzaldehyde | |
CAS RN |
103438-86-4 | |
| Record name | 2-Fluoro-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)